3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
CAS No.: 122341-51-9
Cat. No.: VC20835836
Molecular Formula: C32H38N2O3S3
Molecular Weight: 594.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122341-51-9 |
|---|---|
| Molecular Formula | C32H38N2O3S3 |
| Molecular Weight | 594.9 g/mol |
| IUPAC Name | 3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C32H38N2O3S3/c1-4-5-10-16-33-26-12-6-8-14-28(26)38-30(33)20-24-19-25(23-32(2,3)22-24)21-31-34(17-11-18-40(35,36)37)27-13-7-9-15-29(27)39-31/h6-9,12-15,19-21H,4-5,10-11,16-18,22-23H2,1-3H3 |
| Standard InChI Key | YKVVDMYNFDOTFS-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])/CC(C3)(C)C |
| SMILES | CCCCCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])CC(C3)(C)C |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])CC(C3)(C)C |
Introduction
"3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate" is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are widely recognized for their chemical versatility and applications in various scientific fields, including materials science, biochemistry, and industrial processes. The unique structure of this compound provides it with distinct chemical and physical properties that make it an attractive subject for research.
Synthesis
The synthesis of this compound typically involves multiple steps:
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Formation of the Benzothiazole Ring: Starting from precursor amines and sulfur-containing reagents.
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Cyclohexenylidene Substitution: Introduction of the dimethyl-cyclohexenylidene moiety through alkylation or condensation reactions.
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Addition of the Sulfopropyl Group: Sulfonation using propane sulfonic acid derivatives under controlled conditions.
The process requires precise reaction conditions, including specific temperatures, solvents (e.g., ethanol or DMF), and catalysts to ensure high yield and purity.
Applications
This compound has potential applications in various fields:
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Biological Research:
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Benzothiazole derivatives are known for their bioactivity, including antimicrobial and anticancer properties.
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The sulfonate group may enhance water solubility, making it suitable for biological assays.
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Material Science:
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The extended conjugation may enable its use in optoelectronic devices such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
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Industrial Uses:
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Its structural stability could make it a candidate for dyes or pigments in textiles or coatings.
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Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 2-(2-Hydroxyphenyl)benzothiazole | Lacks the cyclohexenylidene and sulfopropyl groups; simpler structure |
| 2-(4-Aminophenyl)benzothiazole | Contains an amino group instead of a pentyl chain; different bioactivity profile |
| 2-(2-Benzothiazolyl)phenol | Features a phenol group; limited conjugation compared to the target compound |
The structural uniqueness of "3-[2-[(Z)-[5,5-dimethyl..." contributes to its distinct chemical reactivity and potential applications.
Research Findings
Although direct studies on this specific compound are sparse, related benzothiazole derivatives have been extensively studied for their:
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Antimicrobial Activity: Effective against bacterial strains such as E. coli and S. aureus.
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Optical Properties: High fluorescence quantum yields due to extended conjugation.
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Stability: Resistance to photodegradation under UV light.
Further research is required to explore its full potential in these areas.
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